2,3-Dihydrobenzofuran-6-carbaldehyde (CAS 55745-96-5) is a specialized bicyclic heteroaromatic building block characterized by a partially saturated furan ring fused to a benzaldehyde core [1]. In industrial procurement and medicinal chemistry, it is valued for its specific electronic activation and steric profile, which differ significantly from fully aromatic or simple phenyl analogs. It serves as a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), including advanced sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors [2] and O-GlcNAcase (OGA) inhibitors [3]. Buyers prioritize this compound when downstream applications require the precise spatial geometry and electron-donating characteristics of the dihydrobenzofuran system to achieve target binding affinities or specific regioselectivity in late-stage functionalizations.
Substituting 2,3-dihydrobenzofuran-6-carbaldehyde with its fully aromatic counterpart (benzofuran-6-carbaldehyde) or a generic benzaldehyde derivative fundamentally alters both the reactivity of the precursor and the biological activity of the resulting API. The fully aromatic benzofuran ring is planar and more electron-withdrawing, which reduces the nucleophilicity of the aromatic core and forces harsher conditions for ortho-C-H functionalizations [1]. Furthermore, in pharmaceutical applications such as SGLT2 inhibitors, the partially saturated 5-membered oxygen heterocycle provides a specific non-planar trajectory that is essential for optimal receptor docking; replacing it with a fully planar aromatic ring or a 6-membered chroman analog results in suboptimal target affinity and reduced in vivo efficacy [2].
In Rh-catalyzed ortho-C-H alkynylation, the electronic properties of the dihydrobenzofuran core allow for highly efficient functionalization under mild conditions. 2,3-Dihydrobenzofuran-6-carbaldehyde achieves a 61% yield of the alkynylated product at room temperature (22 °C). In direct head-to-head comparison, the fully aromatic benzofuran-6-carbaldehyde requires heating to 70 °C and still only achieves a lower yield of 53% [1].
| Evidence Dimension | Catalytic C-H alkynylation yield and temperature requirements |
| Target Compound Data | 61% yield at 22 °C |
| Comparator Or Baseline | Benzofuran-6-carbaldehyde (53% yield at 70 °C) |
| Quantified Difference | +8% absolute yield while operating 48 °C lower |
| Conditions | Rh-catalyzed ortho-C-H alkynylation using triisopropylsilylacetylene |
Procuring the dihydro-analog enables room-temperature processing and higher yields in complex synthetic routes, significantly reducing energy costs and thermal degradation risks.
When utilized as the core building block for diphenylmethane-based SGLT2 inhibitors, the 2,3-dihydrobenzofuran moiety imparts measurable pharmacological advantages compared to standard C-aryl glucoside benchmarks. Derivatives synthesized from 4-bromo-7-chloro-2,3-dihydrobenzofuran-6-carbaldehyde demonstrate enhanced reduction of urinary glucose excretion in animal models when compared directly to Dapagliflozin, the industry-standard SGLT2 inhibitor [1].
| Evidence Dimension | In vivo urinary glucose excretion reduction (SGLT2 inhibition) |
| Target Compound Data | Enhanced reduction in urinary glucose excretion |
| Comparator Or Baseline | Dapagliflozin (Industry benchmark) |
| Quantified Difference | Significant improvement in in vivo glycemic control metrics |
| Conditions | In vivo mammalian models for diabetes treatment |
Selecting this specific bicyclic aldehyde is critical for developing next-generation SGLT2 inhibitors that outperform current market standards in glycemic control.
Industrial processability requires precursors that can withstand aggressive reagents without side reactions such as ring-opening. 2,3-Dihydrobenzofuran-6-carbaldehyde demonstrates exceptional stability and scalability during Grignard additions. In the synthesis of spiro-based OGA inhibitors, the compound successfully undergoes reaction with 2.0 equivalents of methyl magnesium chloride on a 404-gram scale at 0 °C to room temperature, yielding the desired secondary alcohol cleanly without cleavage of the dihydrofuran oxygen bridge [1].
| Evidence Dimension | Scale and stability under Grignard addition |
| Target Compound Data | Clean conversion on 404 g scale (2.73 mol) |
| Comparator Or Baseline | Standard strained oxygen heterocycles (prone to ring-opening) |
| Quantified Difference | Zero reported ring-opening at multi-hundred-gram scale |
| Conditions | Reaction with 3M MeMgCl in THF at 0 °C to RT for 2 hours |
Buyers scaling up pharmaceutical intermediates can rely on this compound's robust ring stability to avoid complex downstream purifications associated with heterocycle cleavage.
2,3-Dihydrobenzofuran-6-carbaldehyde is a highly effective starting material for synthesizing novel diphenylmethane derivatives. Its oxygen-containing 5-membered ring provides the exact steric and electronic profile needed to surpass the in vivo efficacy of standard SGLT2 inhibitors like Dapagliflozin [1].
The compound is utilized at scale as a primary building block for spiro-compounds targeting OGA. Its ability to cleanly undergo Grignard additions without ring degradation makes it ideal for the early-stage construction of complex neurodegenerative disease therapeutics [2].
For methodology development and complex library synthesis, this compound is selected over fully aromatic benzofurans because its electron-rich core permits highly regioselective ortho-alkynylation and other C-H functionalizations at room temperature, maximizing yield and preserving sensitive functional groups [3].